5-Chloro-2-hydroxypyrimidine
Overview
Description
5-Chloro-2-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. It appears as pale yellow crystals and has a molecular weight of 130.53 g/mol .
Mechanism of Action
Target of Action
5-Chloro-2-hydroxypyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known to act as a donor ligand and exists in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes . This suggests that it may interact with its targets through the donation of electrons, leading to changes in the target’s structure or function.
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Given its potential anti-inflammatory effects, it may help to reduce inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is used to prepare dimethoxy-pyrrolidylquinazolines, which act as brain-penetrable inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of intracellular levels of cyclic nucleotides and is a target for the treatment of neurological disorders . Additionally, this compound is used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix 4
Cellular Effects
This compound has been shown to influence various cellular processes. It is used to prepare compounds that act as inhibitors of phosphodiesterase 10A, which plays a role in cell signaling pathways by regulating the levels of cyclic nucleotides. This regulation can impact gene expression and cellular metabolism, potentially leading to changes in cell function . The compound’s effects on cell signaling pathways and gene expression make it a valuable tool in the study of cellular processes and the development of therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a ligand in the formation of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix 4arene complexes, which can interact with DNA and proteins, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, making this compound a valuable compound in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that certain derivatives of this compound can inhibit tumor growth in mice with epidermoid lung carcinoma . The compound’s efficacy and potential toxic effects at high doses need to be carefully evaluated to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase 10A, which regulates the levels of cyclic nucleotides in cells . These interactions can affect metabolic flux and the levels of metabolites, making this compound a valuable tool in the study of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-hydroxypyrimidine can be synthesized through various methods. One common method involves the chlorination of 2-hydroxypyrimidine. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled conditions. The reaction is carried out by heating the mixture in a sealed reactor, often under solvent-free or low solvent conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and environmentally friendly, minimizing the use of excess reagents and solvents. The use of equimolar POCl3 and heating in a sealed reactor are common practices to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions often require the presence of a base and are carried out under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
5-Chloro-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Hydroxypyrimidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloro-2-hydroxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 5-Chloro-2-hydroxypyrimidine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as an enzyme inhibitor also distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54326-16-8 | |
Record name | 5-Chloro-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.